molecular formula C17H21N3O3 B14967015 3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

Katalognummer: B14967015
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: XTKRROQPNXRIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a propylcyclohexyl group attached to the oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzohydrazide with 4-propylcyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 3-(4-aminophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that can be modified for specific applications.

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other interactions with biomolecules. These interactions can influence various cellular pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Nitrophenyl)-5-(4-methylcyclohexyl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(4-ethylcyclohexyl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is unique due to the specific combination of the nitrophenyl and propylcyclohexyl groups. This combination imparts distinct chemical and physical properties, such as solubility, stability, and reactivity, which can be advantageous in various applications. The propyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for research and development.

Eigenschaften

Molekularformel

C17H21N3O3

Molekulargewicht

315.37 g/mol

IUPAC-Name

3-(4-nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H21N3O3/c1-2-3-12-4-6-14(7-5-12)17-18-16(19-23-17)13-8-10-15(11-9-13)20(21)22/h8-12,14H,2-7H2,1H3

InChI-Schlüssel

XTKRROQPNXRIDC-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.